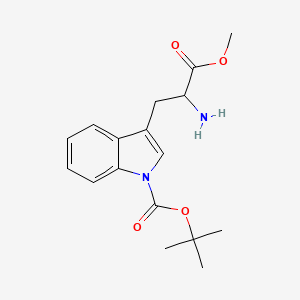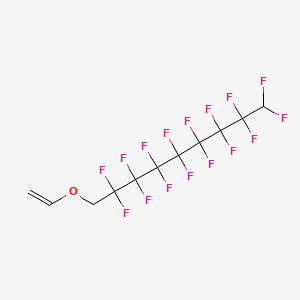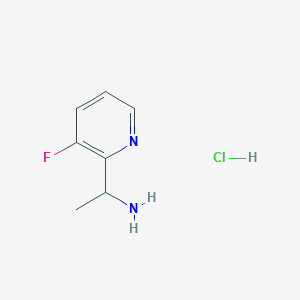
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is a heterocyclic compound that combines the structural features of indole and imidazole rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the imidazole ring is known for its role in enzyme inhibition and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide typically involves the condensation of an indole derivative with an imidazole carboxylic acid or its derivatives. One common method is the reaction of 1H-indole-1-carboxylic acid with 1H-imidazole-1-carboxamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
化学反応の分析
Types of Reactions
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole and imidazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to inhibit certain enzymes and modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including polymer synthesis and the production of fine chemicals.
作用機序
The mechanism of action of N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, disrupting replication and transcription processes, while the imidazole ring can inhibit enzymes by coordinating with metal ions in the active site. These interactions lead to the modulation of cellular pathways and the exertion of biological effects.
類似化合物との比較
Similar Compounds
- N-(1H-indol-1-yl)-1H-pyrazole-1-carboxamide
- N-(1H-indol-1-yl)-1H-triazole-1-carboxamide
- N-(1H-indol-1-yl)-1H-tetrazole-1-carboxamide
Uniqueness
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is unique due to the combination of indole and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications. Its ability to interact with multiple biological targets also sets it apart as a promising candidate in drug discovery.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
特性
分子式 |
C12H10N4O |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
N-indol-1-ylimidazole-1-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(15-8-6-13-9-15)14-16-7-5-10-3-1-2-4-11(10)16/h1-9H,(H,14,17) |
InChIキー |
NGQGJPOFMNUUMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2NC(=O)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)







